molecular formula C15H20F2N2O2S B2556736 1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane CAS No. 2191265-12-8

1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2556736
CAS No.: 2191265-12-8
M. Wt: 330.39
InChI Key: PECVTEVHAQTUCW-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diazepane ring substituted with a cyclobutyl group and a difluorophenylsulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.

    Attachment of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group can be attached through a sulfonylation reaction using a difluorophenylsulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl or difluorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in N,N-dimethylformamide (DMF) under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane: Unique due to its specific substitution pattern.

    1-Cyclobutyl-4-((2,4-difluorophenyl)sulfonyl)-1,4-diazepane: Similar structure but different substitution pattern.

    1-Cyclobutyl-4-((2,5-dichlorophenyl)sulfonyl)-1,4-diazepane: Similar structure with chlorine substituents instead of fluorine.

Uniqueness

This compound is unique due to the presence of both cyclobutyl and difluorophenylsulfonyl groups, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclobutyl-4-(2,5-difluorophenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2S/c16-12-5-6-14(17)15(11-12)22(20,21)19-8-2-7-18(9-10-19)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECVTEVHAQTUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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